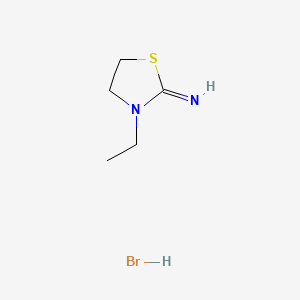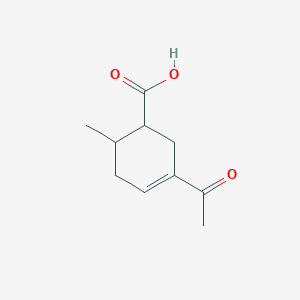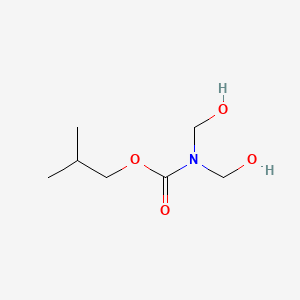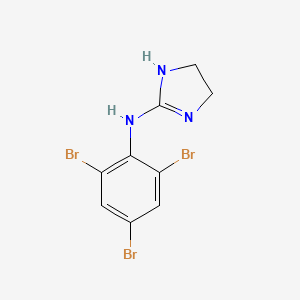![molecular formula C11H15N3O2S B13952664 (R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)
(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolidine ring, a benzothiadiazine ring, and a dioxide group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the formation of the benzothiadiazine ring. Key reagents and catalysts are used to facilitate these reactions, and specific conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine: Lacks the dioxide group, leading to different chemical properties.
3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide: The racemic mixture of the compound, which may have different biological activity.
Uniqueness
The presence of the ®-configuration and the dioxide group in ®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide makes it unique compared to its analogs
Properties
Molecular Formula |
C11H15N3O2S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C11H15N3O2S/c15-17(16)13-11-4-2-1-3-9(11)8-14(17)10-5-6-12-7-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1 |
InChI Key |
XPBMCFRRLBEPCM-SNVBAGLBSA-N |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NS2(=O)=O |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
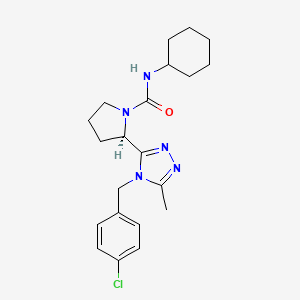
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
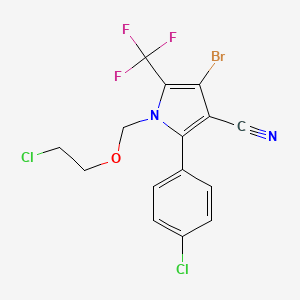
![6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13952603.png)
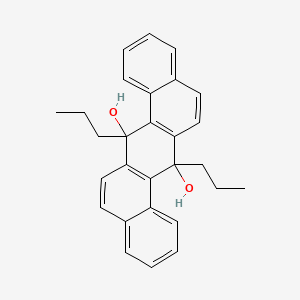
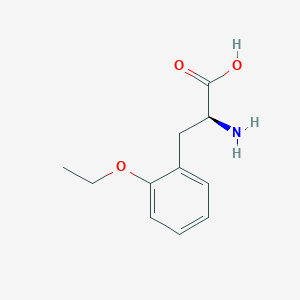
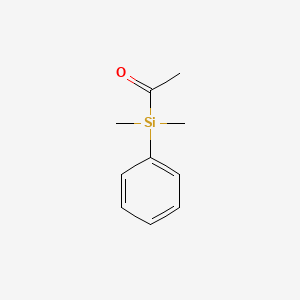
![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
